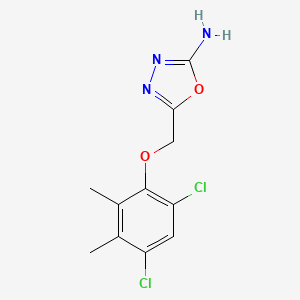
5-((4,6-Dichloro-2,3-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4,6-Dichloro-2,3-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a dichloro-dimethylphenoxy group attached to an oxadiazole ring, which is further linked to an amine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4,6-Dichloro-2,3-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4,6-dichloro-2,3-dimethylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Oxadiazole Ring Formation: The phenoxy intermediate is then subjected to cyclization reactions with hydrazine derivatives to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques like recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-((4,6-Dichloro-2,3-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-((4,6-Dichloro-2,3-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-((4,6-Dichloro-2,3-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4,6-Dichloro-2,3-dimethylphenoxy)acetamide: Shares a similar phenoxy group but differs in the functional groups attached.
4,6-Dichloro-2,3-dimethylphenol: The starting material for the synthesis of the compound.
Uniqueness
5-((4,6-Dichloro-2,3-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H11Cl2N3O2 |
|---|---|
Molekulargewicht |
288.13 g/mol |
IUPAC-Name |
5-[(4,6-dichloro-2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-5-6(2)10(8(13)3-7(5)12)17-4-9-15-16-11(14)18-9/h3H,4H2,1-2H3,(H2,14,16) |
InChI-Schlüssel |
WSWOJDLTIYXGPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1Cl)Cl)OCC2=NN=C(O2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


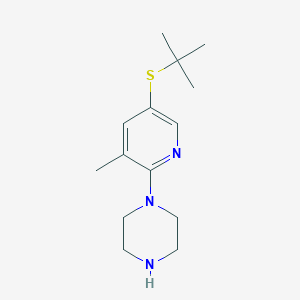

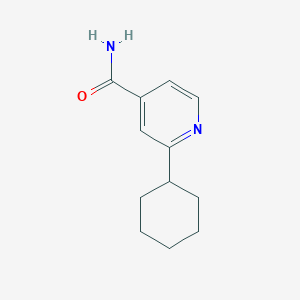


![Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B11791787.png)

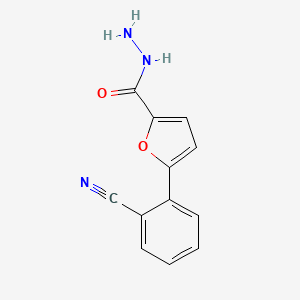
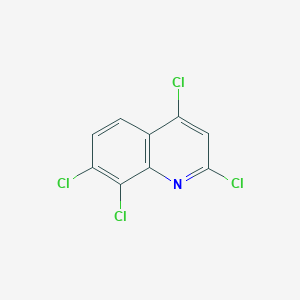
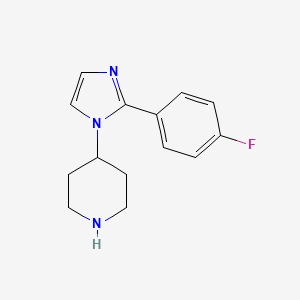

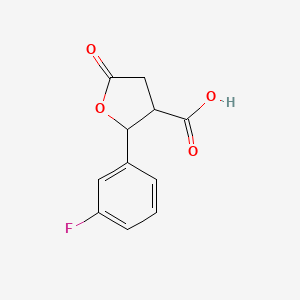

![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11791854.png)
